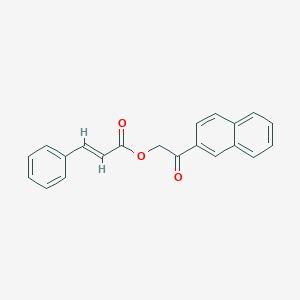

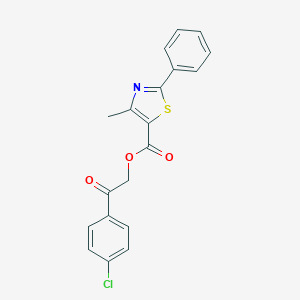

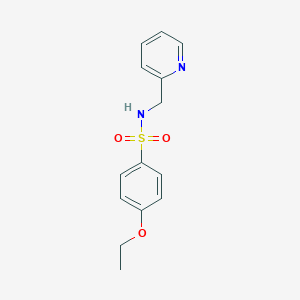

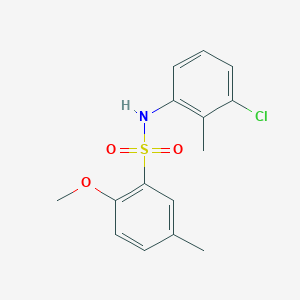

2-(4-氯苯基)-2-氧代乙基 2-羟基-4-喹啉羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

The mechanism of action of chloroquine is not fully understood, but it is believed to involve the inhibition of lysosomal acidification, which is essential for the replication of certain viruses. Chloroquine has also been found to inhibit autophagy, a process that is important for the survival of cancer cells.

Biochemical and Physiological Effects:

Chloroquine has been found to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Chloroquine has also been found to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anticancer properties.

实验室实验的优点和局限性

One advantage of using chloroquine in lab experiments is that it is a well-established compound with a known synthesis method. Furthermore, chloroquine has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of using chloroquine in lab experiments is that it can have toxic effects at high concentrations, which may limit its use in certain experiments.

未来方向

There are several future directions for research on chloroquine. One area of interest is the development of chloroquine derivatives with improved antiviral and anticancer properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to chloroquine treatment. Furthermore, research is needed to determine the optimal dosing and administration schedule for chloroquine in different disease settings.

合成方法

The synthesis of chloroquine involves the condensation of 4,7-dichloroquinoline with 2-hydroxyacetophenone to form 2-(4-chlorophenyl)-2-hydroxy-1,3-dihydro-4-quinolinone, which is then esterified with ethyl chloroformate to produce chloroquine.

科学研究应用

组蛋白脱乙酰酶抑制剂用于癌症治疗

2-(4-氯苯基)-2-氧代乙基 2-羟基-4-喹啉羧酸酯: 衍生物已被研究作为新型组蛋白脱乙酰酶 (HDAC) 抑制剂 . HDAC 在基因表达的表观遗传调控中起着至关重要的作用,它们的抑制会导致肿瘤抑制基因的重新激活,从而诱导癌细胞凋亡。 该化合物结构允许其与 HDAC 活性位点的残基形成强疏水性相互作用,使其成为抗癌药物开发的潜在候选者 .

对癌细胞系的抗增殖作用

该化合物的衍生物在体外显示出显著的抗增殖活性。它们诱导 G2/M 细胞周期阻滞并促进凋亡,这些是其抗癌作用的重要贡献。 这表明这些化合物可以被开发成阻止癌细胞生长的药物 .

对 HDAC 同种型的选择性

研究表明,2-(4-氯苯基)-2-氧代乙基 2-羟基-4-喹啉羧酸酯的某些衍生物对特定的 HDAC 同种型表现出选择性。 这种选择性有利于减少副作用,并提高 HDAC 抑制剂作为癌症治疗的治疗功效 .

分子式和结构分析

2-(4-氯苯基)-2-氧代乙基 2-羟基-4-喹啉羧酸酯的分子式为C16H10ClNO3 . 了解其分子结构对于合成具有改进药理特性的衍生物以及对它与生物靶标相互作用进行计算建模至关重要。

安全性和使用指南

重要的是要考虑处理该化合物的安全性概况和使用指南。 研究人员必须了解材料安全数据表 (MSDS) 并遵守适当的实验室操作规范,以确保安全并符合法规 .

属性

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO4/c19-12-7-5-11(6-8-12)16(21)10-24-18(23)14-9-17(22)20-15-4-2-1-3-13(14)15/h1-9H,10H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELOMABFBSRQMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。